

Echinocystic Acid: A Comprehensive Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Echinocystic Acid*

Cat. No.: *B1671084*

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Echinocystic acid (EA) is a pentacyclic triterpenoid saponin derived from various plant species, including *Gleditsia sinensis* and *Eclipta prostrata*.^{[1][2]} It has garnered significant attention in the scientific community for its wide array of pharmacological activities, including anti-inflammatory, anti-tumor, antioxidant, and neuroprotective effects.^{[3][4]} Mechanistic studies reveal that EA modulates key cellular signaling pathways, such as NF- κ B, MAPK, and PI3K/Akt, making it a promising candidate for therapeutic development.^{[5][6][7][8]} This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of **Echinocystic acid**. It includes structured data, detailed experimental protocols for its evaluation, and visual diagrams of its mechanisms of action to serve as a comprehensive resource for researchers in the field.

Chemical Structure and Properties

Echinocystic acid, systematically named (3 β ,16 α)-3,16-dihydroxyolean-12-en-28-oic acid, is a natural triterpenoid characterized by a five-ring oleanane skeleton.^{[1][9]} Its structure features hydroxyl groups at positions C-3 and C-16 and a carboxylic acid group at C-28.

Data Presentation: Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for **Echinocystic acid**.

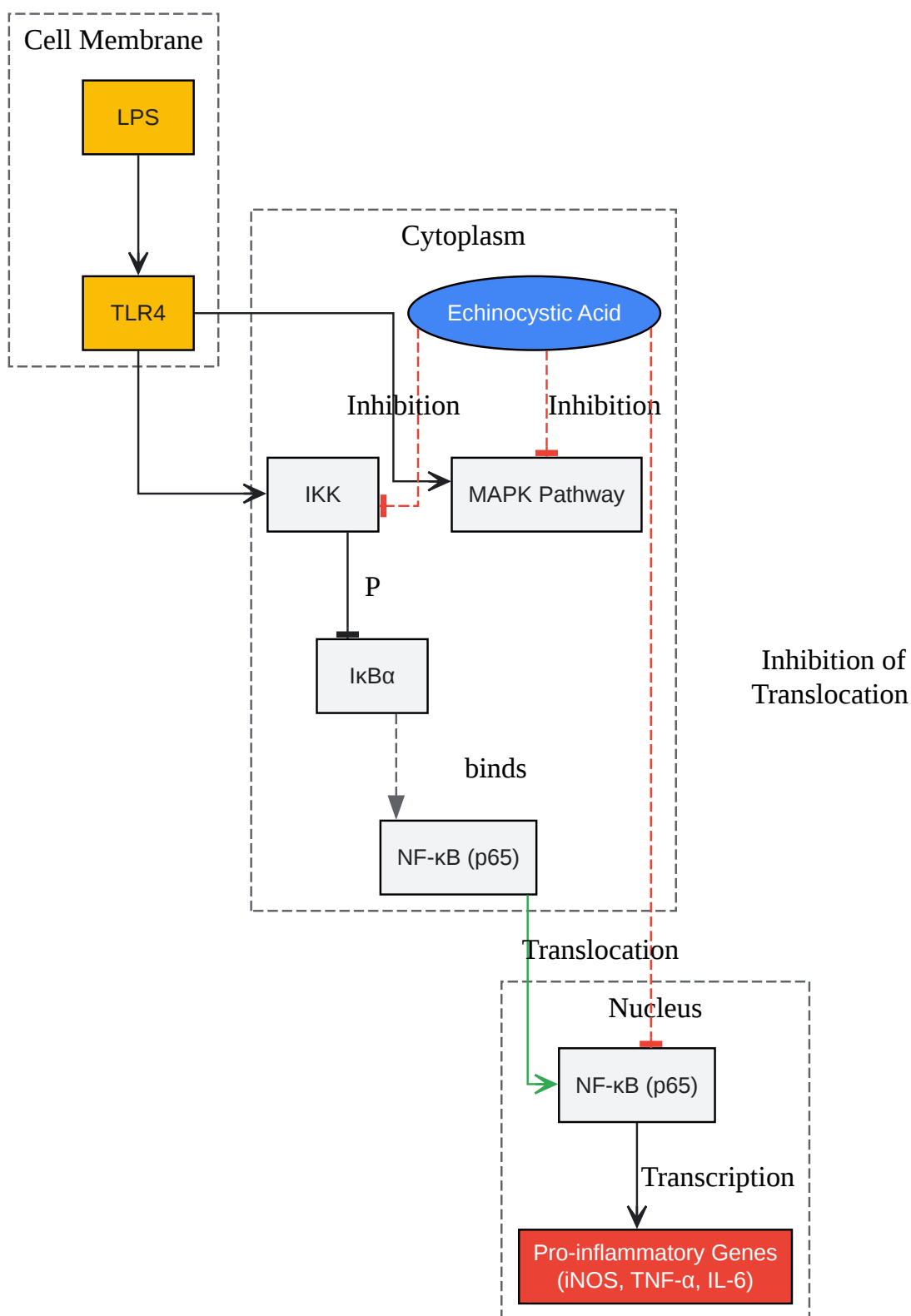
Property	Value
CAS Number	510-30-5[5][3][9]
Molecular Formula	C ₃₀ H ₄₈ O ₄ [1][5][3][9]
Molecular Weight	472.7 g/mol [5][3][9]
Appearance	White powder[5]
Solubility	Soluble in DMSO (≥100 mg/mL) and other organic solvents; Insoluble in water.[1][5]
¹³ C NMR Spectra	Available[9]
Mass Spectrometry	Available[9]
IR Spectra	Available[9]

Pharmacological Activities and Mechanisms of Action

Echinocystic acid exhibits a diverse range of biological activities, positioning it as a molecule of high therapeutic potential.

Anti-inflammatory Activity

EA demonstrates potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[4][10] Studies in lipopolysaccharide (LPS)-stimulated macrophages show that EA significantly suppresses the expression of inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[5][11][12] This action is primarily mediated through the inactivation of the Nuclear Factor-kappa B (NF-κB) signaling pathway by preventing the nuclear translocation of the p65 subunit.[5][11][12] Furthermore, EA has been shown to inhibit the MAPK signaling pathway.[6][7][10]

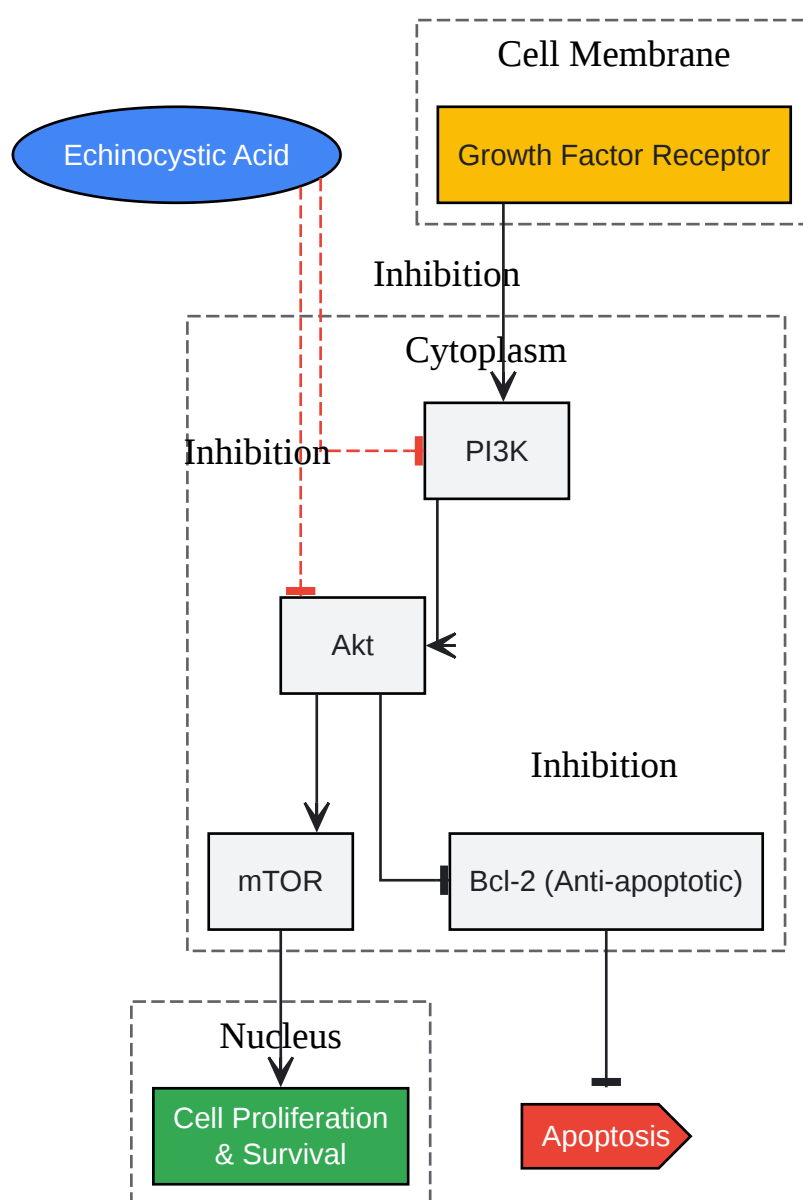


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Caption: Anti-inflammatory signaling pathway modulated by **Echinocystic Acid**.

Anti-Cancer Activity

EA has demonstrated significant anti-cancer properties in various cancer cell lines, including non-small cell lung cancer and hepatocellular carcinoma cells.^{[13][14]} Its mechanisms of action include inducing apoptosis (programmed cell death), inhibiting cell migration and invasion, and causing cell cycle arrest.^{[4][13][14]} The induction of apoptosis is associated with the regulation of Bcl-2 family proteins and the activation of caspases.^{[4][14]} A key target of EA's anti-cancer effect is the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.^{[13][15][16]} By inhibiting this pathway, EA can effectively suppress tumor growth.^{[14][16]}



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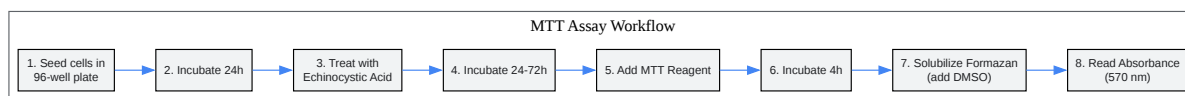
Caption: PI3K/Akt anti-cancer pathway targeted by **Echinocystic Acid**.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments commonly used to assess the biological activity of **Echinocystic acid**.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.



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Caption: A standard experimental workflow for the MTT cell viability assay.

Methodology:

- **Cell Plating:** Seed cells (e.g., A549 lung cancer cells or RAW 264.7 macrophages) into 96-well plates at a density of 1×10^4 cells/well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂.
- **Compound Treatment:** Prepare serial dilutions of **Echinocystic acid** in culture medium. Remove the old medium from the wells and add 100 μ L of the EA-containing medium or vehicle control (e.g., 0.1% DMSO).
- **Incubation:** Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

- **MTT Addition:** Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
- **Solubilization:** Carefully aspirate the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
- **Data Acquisition:** Measure the absorbance at 570 nm using a microplate reader.
- **Analysis:** Express cell viability as a percentage relative to the vehicle-treated control cells.

Protein Expression Analysis (Western Blot)

Western blotting is used to detect specific protein levels (e.g., p-Akt, p-p65, cleaved caspase-3) to confirm the mechanism of action of **Echinocystic acid**.

Methodology:

- **Cell Lysis:** After treatment with EA for the specified time, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the total protein concentration of each lysate using a BCA Protein Assay Kit.
- **SDS-PAGE:** Denature 20-40 μ g of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
- **Electrotransfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with a specific primary antibody (e.g., rabbit anti-p-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.
- **Secondary Antibody Incubation:** Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

- **Detection:** After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
- **Analysis:** Quantify band intensities using densitometry software, normalizing to a loading control like β -actin or GAPDH.

Future Perspectives and Drug Development

Echinocystic acid stands out as a compelling natural product lead for drug development. Its ability to target fundamental pathological processes like inflammation and uncontrolled cell proliferation provides a strong rationale for its exploration in oncology, immunology, and neurodegenerative diseases.[6][17]

Key areas for future research include:

- **Pharmacokinetic Profiling:** Comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) of EA are essential to understand its bioavailability and optimize dosing strategies.
- **In Vivo Efficacy:** While in vitro results are promising, rigorous evaluation in relevant animal models of cancer and inflammatory diseases is required to validate its therapeutic potential.
- **Medicinal Chemistry Efforts:** Structure-activity relationship (SAR) studies can guide the synthesis of novel EA derivatives with improved potency, selectivity, and drug-like properties.
- **Safety and Toxicology:** A thorough assessment of the short-term and long-term safety profile of **Echinocystic acid** is a prerequisite for any clinical advancement.

In conclusion, the robust preclinical evidence for **Echinocystic acid**'s efficacy, coupled with its well-defined mechanisms of action, makes it a high-priority candidate for further translational research and development. This guide provides the foundational technical information required to facilitate these future investigations.

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References

- 1. CAS 510-30-5: Echinocystic acid | CymitQuimica [cymitquimica.com]
- 2. Echinocystic Acid - Biochemicals - CAT N°: 27476 [bertin-bioreagent.com]
- 3. CAS 510-30-5 | Echinocystic acid [phytopurify.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Echinocystic acid | CAS:510-30-5 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Echinocystic Acid Inhibits Inflammation and Exerts Neuroprotective Effects in MPTP-Induced Parkinson's Disease Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Echinocystic Acid Inhibits Inflammation and Exerts Neuroprotective Effects in MPTP-Induced Parkinson's Disease Model Mice [frontiersin.org]
- 8. Echinocystic acid provides a neuroprotective effect via the PI3K/AKT pathway in intracerebral haemorrhage mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Echinocystic Acid | C₃₀H₄₈O₄ | CID 73309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Echinocystic acid isolated from *Eclipta prostrata* suppresses lipopolysaccharide-induced iNOS, TNF- α , and IL-6 expressions via NF- κ B inactivation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Echinocystic acid induces the apoptosis, and inhibits the migration and invasion of non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Echinocystic acid provides a neuroprotective effect via the PI3K/AKT pathway in intracerebral haemorrhage mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In silico and pharmacokinetic assessment of echinocystic acid effectiveness in Alzheimer's disease like pathology - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Echinocystic Acid: A Comprehensive Technical Guide for Drug Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671084#echinocystic-acid-chemical-structure-and-properties]

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